![molecular formula C17H19NO10 B561988 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside CAS No. 10256-24-3](/img/structure/B561988.png)
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside
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Overview
Description
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is a specialty product used in proteomics research . It is an indispensable reagent in biomedicine, showcasing its prominence as an enabling component for synthesizing diverse compounds . In the realm of drug development, particularly those addressing oncological, diabetic, and neurogenic ailments, this versatile compound reigns supreme .
Molecular Structure Analysis
The molecular formula of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is C17H19NO10 . Its molecular weight is 397.33 .Physical And Chemical Properties Analysis
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is a solid substance . It is soluble in chloroform and ethyl acetate . The compound should be stored at -20° C .Scientific Research Applications
C17H19NO10 C_{17}H_{19}NO_{10} C17H19NO10
and a molecular weight of 397.33, is a specialty product for proteomics research .Proteomics Research
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside: is utilized in proteomics to study protein interactions and functions. It serves as a reagent for the identification and quantification of glycoproteins . The compound’s ability to react with specific proteins allows researchers to tag and track proteins within cells, aiding in the understanding of cellular processes and protein pathways.
Drug Development
In the field of drug development, particularly for oncological, diabetic, and neurogenic diseases , this compound is invaluable . It is used to synthesize various compounds that can be potential therapeutic agents. Its versatility allows for the exploration of new drugs that can target specific pathways involved in these diseases.
Enzyme Activity Discernment
This compound is crucial for discerning the activity of enzymes such as glycosidases and glycosyltransferases . By serving as a substrate, it helps in the identification and characterization of these enzymes, which are essential for understanding various biological processes, including disease mechanisms.
Biomedical Research
In biomedical research, 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is a key reagent for synthesizing diverse biochemical compounds . It enables the creation of molecules that can be used in various assays and diagnostic tests, contributing to advancements in medical science.
Pharmacokinetics and Pharmacodynamics
The compound plays an indispensable role in exploring drug reactions and understanding the pharmacokinetics and pharmacodynamics related to drug metabolism pathways . It is used to study how drugs are absorbed, distributed, metabolized, and excreted in the body, which is critical for drug safety and efficacy.
Glycosylation Studies
Glycosylation is a vital post-translational modification of proteins, and 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is used to study this process . Researchers use it to investigate the structure and function of glycoproteins, which have significant roles in cell-cell interactions and immune responses.
Chemical Synthesis
This compound is also employed in chemical synthesis as a building block for creating complex molecules . Its chemical structure allows for various reactions that can lead to the formation of new compounds with potential applications in different fields of science.
Pharmaceutical Research
In pharmaceutical research, it is vital for studying various drug-resistant cancers and inflammatory disorders . The compound’s properties make it suitable for developing drugs that can overcome resistance mechanisms and provide new treatment options for patients.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes, particularly glycosidases and glucosyltransferases .
Mode of Action
It is known to be an indispensable reagent in biomedicine, showcasing its prominence as an enabling component for synthesizing diverse compounds .
Pharmacokinetics
Its molecular weight (39733) and solubility in chloroform and ethyl acetate suggest that it may have good bioavailability.
Result of Action
It is known to be a versatile compound in the realm of drug development, particularly those addressing oncological, diabetic, and neurogenic ailments .
Action Environment
It is recommended to store the compound at -20° c to maintain its stability .
properties
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3/t14-,15+,16-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBQRDKQQIICFV-TWMKSMIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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